Phenylhydrazine Oxalate
Description
Historical Context and Discovery in Organic Chemistry
The story of phenylhydrazine (B124118) oxalate (B1200264) is intrinsically linked to the discovery of its parent compound, phenylhydrazine. Phenylhydrazine was the first synthetic hydrazine (B178648) derivative to be characterized, a feat accomplished by the renowned chemist Hermann Emil Fischer in 1875. wikipedia.orgtaylorandfrancis.com Fischer prepared it by reducing a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.org This discovery was monumental, as Fischer would later use phenylhydrazine to react with sugars, forming characteristic crystalline derivatives known as osazones, which allowed for the separation and characterization of different sugars. wikipedia.org This work was a cornerstone in the study of carbohydrates and contributed to Fischer's Nobel Prize in Chemistry in 1902.
The specific preparation of phenylhydrazine oxalate was also described by Fischer, who prepared it by mixing ether solutions of phenylhydrazine and oxalic acid. zenodo.org However, the historical significance of this compound was notably highlighted in a 1917 study by W. L. Evans, W. L. Mong, and F. L. Sinks. zenodo.org Their research clarified a case of mistaken identity in the chemical literature. A compound previously described by the chemist Causse as "mesoxalic acid phenylhydrazone" was proven through careful analysis by Evans and his team to be, in fact, this compound. zenodo.org They synthesized this compound and compared its properties, including elemental analysis and oxalic acid content, to the substance obtained by repeating Causse's experiments, confirming they were identical. zenodo.org This work underscored the importance of precise characterization in organic chemistry and solidified the identity of this compound.
Significance as a Research Compound
This compound is valued in research primarily as a stable and manageable form of phenylhydrazine. calpaclab.comorgsyn.org Phenylhydrazine itself is an oily liquid that can yellow or darken upon exposure to air and light, and its hydrochloride salt can catalyze its decomposition at higher temperatures. wikipedia.orgorgsyn.orgnih.gov The crystalline oxalate salt offers a more stable alternative for storage and handling.
Its significance as a research compound stems from the reactivity of the phenylhydrazine moiety. It is a key reagent in the Fischer indole (B1671886) synthesis , a fundamental method for synthesizing indoles, which are heterocyclic structures found in many biologically active compounds, dyes, and pharmaceuticals. wikipedia.org The compound is also widely used to form phenylhydrazones upon reaction with aldehydes and ketones. guidechem.com This reaction is crucial for:
Characterization and Separation: As demonstrated by Fischer, the formation of crystalline phenylhydrazones from simple sugars allows for their easy separation and identification. wikipedia.org
Synthetic Intermediates: Phenylhydrazones themselves can serve as intermediates in further organic syntheses. guidechem.com
This compound is also employed as an analytical reagent. For instance, it can be used in the quantitative estimation of oxalic acid. zenodo.org Furthermore, it serves as an organic building block and a chemical intermediate in the broader chemical, pharmaceutical, and agrochemical industries. who.intcalpaclab.com
Interdisciplinary Relevance in Academic Disciplines
The applications of this compound extend across several scientific disciplines due to the versatility of its reactive component, phenylhydrazine.
Organic and Medicinal Chemistry: Its most prominent role is in the synthesis of heterocyclic compounds like indoles and pyrazoles. wikipedia.orgd-nb.info These structures are scaffolds for a vast number of pharmaceuticals, including anticancer, antiviral, and antihypertensive drugs. google.com The use of phenylhydrazine derivatives in synthesizing biologically active N-heterocycles highlights its importance in drug discovery and development. d-nb.info
Analytical Chemistry: The compound is used in both qualitative and quantitative analysis. The classic use involves the detection and determination of aldehydes and sugars. guidechem.com It has also been part of methods developed for the estimation of oxalic acid. zenodo.org Furthermore, methods for measuring phenylhydrazine in environmental samples, such as water and air, have been developed, indicating its relevance in environmental analysis. who.int
Biochemistry: Phenylhydrazine has been used to study enzymatic processes. For example, it was found to activate the enzyme oxalate oxidase, which is involved in the metabolism of oxalate, a toxic end-product in some biological systems. oup.comemma.events It has also been used to induce hemolytic anemia in animal models to study blood-related diseases. wikipedia.orgguidechem.com
Catalysis and Materials Science: Research has explored the use of phenylhydrazine derivatives in catalysis. For instance, it has been used in the synthesis of complexes for the catalytic hydroamination of alkynes. d-nb.info There is also mention of its comparison with other compounds in research related to the catalytic hydrolysis of carbon dioxide, pointing to potential applications in green chemistry and materials science. acs.org
Data Tables
Table 1: Chemical Identification of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | oxalic acid;phenylhydrazine | nih.gov |
| CAS Number | 37887-33-5 | nih.govcalpaclab.comscbt.com |
| Molecular Formula | C₈H₁₀N₂O₄ | nih.gov |
| Molecular Weight | 198.18 g/mol | nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O | nih.gov |
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Crystalline solid | zenodo.org |
| Melting Point | 163-164 °C | zenodo.org |
| 176 °C | alfa-chemistry.com |
Properties
IUPAC Name |
oxalic acid;phenylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.C2H2O4/c7-8-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,8H,7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOMPZNJCCVZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50703271 | |
| Record name | Oxalic acid--phenylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37887-33-5 | |
| Record name | Oxalic acid--phenylhydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50703271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylhydrazine Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Preparative Methodologies of Phenylhydrazine Oxalate
Conventional Synthesis Approaches
The earliest methods for preparing phenylhydrazine (B124118) oxalate (B1200264) were based on direct salt formation from its constituent components in a suitable solvent.
The initial preparation of phenylhydrazine oxalate was reported by Emil Fischer, a pioneering figure in organic chemistry. byjus.com His method involved the direct combination of phenylhydrazine and oxalic acid. Fischer's procedure consisted of mixing ether solutions of the two reactants, which resulted in the precipitation of the this compound salt. zenodo.org This approach, while direct, was later refined to improve the product's characteristics.
Subsequent research focused on enhancing the physical properties of the resulting salt. An improved method was developed that yielded the salt in a better physical condition compared to Fischer's original preparation. zenodo.org In this modified procedure, a solution of phenylhydrazine dissolved in 50% acetic acid was added to a solution containing the oxalate source. The resulting precipitate of this compound was then filtered, washed with alcohol and ether, and dried. zenodo.org This technique provided a more manageable and physically improved product.
| Method Comparison: this compound Preparation | |
| Attribute | Fischer's Original Method |
| Solvent for Phenylhydrazine | Ether |
| Key Advantage | Foundational, direct synthesis |
| Source | zenodo.org |
Fischer's Original Preparation from Phenylhydrazine and Oxalic Acid
Modern Synthetic Pathways
Modern advancements have led to the development of more sophisticated and efficient synthetic routes, particularly for the phenylhydrazine moiety, which can then be converted to the oxalate salt.
A significant innovation in the synthesis of phenylhydrazine salts is the development of continuous flow processes. google.comjustia.com This modern approach integrates the key reaction steps—diazotization, reduction, and acidic hydrolysis/salifying—into a single, continuous tandem reaction. google.comwipo.int In this system, raw materials such as aniline (B41778) (or a substituted aniline), a diazotization reagent, a reductant, and an acid are continuously fed into an integrated reactor. google.com The entire three-step synthesis is completed in an uninterrupted sequence, with the final phenylhydrazine salt obtained at the outlet. wipo.int This method dramatically reduces the total reaction time to 20 minutes or less, offering high efficiency, reduced energy consumption, and lower costs compared to traditional batch processes. google.comwipo.int
| Advantages of Continuous Flow Synthesis for Phenylhydrazine Salts |
| Integration of diazotization, reduction, and salifying steps |
| Uninterrupted production process |
| Total reaction time of 20 minutes or less |
| Increased production efficiency and lower energy consumption |
| Source |
The synthesis of substituted derivatives, such as 2-bromophenylhydrazine (B91577) oxalate, has also been systematically developed. A patented method outlines a four-step process to produce this compound with high purity and good stability. google.com
Diazotization: 2-bromoaniline (B46623) is mixed with concentrated hydrochloric acid and cooled to 0-5°C. An aqueous solution of sodium nitrite (B80452) is then added while maintaining the low temperature. google.com
Reduction: The diazonium salt solution is subjected to reduction. This method employs zinc powder and concentrated hydrochloric acid as the reducing system, which is noted for good performance and high yield. google.com
Purification: The crude 2-bromophenylhydrazine is purified to remove impurities.
Salt Formation: The purified 2-bromophenylhydrazine is dissolved in a 30% oxalic acid solution. The mixture is heated to 60-70°C and stirred until crystallization occurs. After cooling, the final product is filtered and dried. google.com
| Synthesis Steps for 2-Bromothis compound | |
| Step | Description |
| 1. Diazotization | Reaction of 2-bromoaniline with sodium nitrite in concentrated HCl at 0-5°C. |
| 2. Reduction | Use of zinc powder and concentrated HCl as the reducing agent. |
| 3. Purification | Isolation of the 2-bromophenylhydrazine free base. |
| 4. Salification | Reaction of the purified base with 30% oxalic acid at 60-70°C. |
| Source | google.com |
Continuous Flow Processes for Phenylhydrazine Salts
Reaction Conditions and Optimization for this compound Formation
The successful synthesis of this compound hinges on the careful control and optimization of reaction conditions. The reaction is generally carried out under slightly acidic conditions to facilitate salt formation. numberanalytics.com
In conventional batch methods, the choice of solvent (e.g., ether vs. aqueous acetic acid) can significantly impact the physical characteristics of the precipitated salt. zenodo.org For substituted derivatives like 2-bromothis compound, temperature control is critical at different stages. The initial diazotization step requires cooling to 0-5°C to ensure the stability of the diazonium salt, while the final salification with oxalic acid is performed at an elevated temperature of 60-70°C to facilitate dissolution and subsequent crystallization upon cooling. google.com
Optimization has been most significantly achieved through the adoption of continuous flow technology. This approach avoids the isolation of potentially unstable intermediates, such as diazonium salts, and combines multiple steps into one seamless process. google.comlookchem.com The improved mass and heat transfer within a continuous flow reactor, along with the integration of diazotization, reduction, and salifying steps, leads to dramatically shorter reaction times, higher efficiency, and a more controlled and optimized synthesis of phenylhydrazine salts, which are the direct precursors to this compound. google.comscite.ai
Solvent Effects in Salt Formation
The selection of an appropriate solvent is critical in the synthesis of this compound, as it directly influences the solubility of reactants and the precipitation of the final salt product. Research into its preparation reveals a strategic use of various solvents to control the reaction and purification processes.
An early method for preparing this compound, developed by Fischer, involved mixing ether solutions of phenylhydrazine and oxalic acid zenodo.org. Ether, being a relatively non-polar and aprotic solvent, facilitates the precipitation of the ionic salt from the solution. Phenylhydrazine itself is miscible with ether, ethanol (B145695), and benzene (B151609) but is only sparingly soluble in water wikipedia.org. The resulting this compound salt exhibits low solubility in other specific solvents, a property that is exploited during its purification. For instance, it has been noted to be difficultly soluble in alcohol, which allows for its easy separation from alcohol-soluble impurities such as pyruvic acid phenylhydrazone zenodo.org.
In the synthesis of a related compound, 2-bromothis compound, the purified free base is dissolved in an aqueous solution of oxalic acid, and the final crystalline product is washed with acetone (B3395972) google.com. This indicates that this compound has low solubility in acetone, making it an effective solvent for rinsing away residual impurities without significant loss of the product. While not directly related to oxalate salt formation, studies on other reactions involving phenylhydrazine have shown that solvents can play a more complex role. For example, in pyrazole (B372694) synthesis, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically influence reaction pathways and selectivity compared to standard solvents like ethanol . These fluorinated alcohols possess unique properties, being highly polar but non-nucleophilic, which demonstrates how tailored solvent characteristics can be leveraged in syntheses involving phenylhydrazine .
| Solvent | Role in Synthesis | Rationale / Observation | Reference |
|---|---|---|---|
| Ether | Reaction Medium | Used in the initial mixing of phenylhydrazine and oxalic acid to facilitate salt precipitation. | zenodo.org |
| Alcohol | Purification / Separation | This compound is poorly soluble in alcohol, allowing for separation from alcohol-soluble byproducts. | zenodo.org |
| Water | Reaction Medium | Used to dissolve oxalic acid for the reaction with a phenylhydrazine derivative. | google.com |
| Acetone | Washing Agent | Used for washing the final crystalline product, indicating low solubility of the salt in this solvent. | google.com |
Temperature and Concentration Control
Precise control over temperature and reactant concentration is fundamental to maximizing the yield and ensuring the purity of this compound during its synthesis. The solubility of the salt is highly dependent on temperature, a characteristic that is central to the crystallization process.
In a preparative method for 2-bromothis compound, the salt formation step is conducted at an elevated temperature of 60–70 °C google.com. At this temperature, the 2-bromophenylhydrazine free base is dissolved in a 30% aqueous solution of oxalic acid, facilitating a complete reaction google.com. The use of a concentrated acid solution helps to drive the equilibrium towards salt formation.
Following the reaction, temperature reduction is a critical step for inducing crystallization. The procedure specifies that the reaction mixture is cooled to 20 °C to allow the this compound salt to crystallize out of the solution google.com. This principle is echoed in the synthesis of the related phenylhydrazine hydrochloride, where it was noted that cooling the solution from 20 °C down to 0 °C was necessary to achieve maximum yield, with a significant fraction (5-10%) of the product precipitating within this lower temperature range orgsyn.org. This underscores the importance of controlled cooling to fully recover the product. Modern synthetic approaches, such as continuous flow processes, also highlight the importance of precise temperature management, utilizing distinct temperature zones for different stages of the reaction, including pre-heating and after-cooling, to ensure consistent product quality google.com.
| Parameter | Value / Condition | Purpose | Reference |
|---|---|---|---|
| Reaction Temperature | 60–70 °C | To dissolve reactants and facilitate the salt formation reaction for a phenylhydrazine derivative. | google.com |
| Crystallization Temperature | Cooling to 20 °C, and further to 0 °C | To decrease the solubility of the salt and induce crystallization for maximum product recovery. | google.comorgsyn.org |
| Oxalic Acid Concentration | 30% (aqueous solution) | To provide a sufficient excess of the acid to drive the salt formation reaction to completion. | google.com |
Chemical Reactivity and Reaction Mechanisms Involving Phenylhydrazine Oxalate
Role in Condensation Reactions
Condensation reactions are a cornerstone of organic synthesis, and phenylhydrazine (B124118) oxalate (B1200264) is a versatile participant in these transformations. These reactions typically involve the joining of two molecules with the concurrent loss of a small molecule, such as water chemguide.co.uk. The phenylhydrazine component of the salt acts as a potent nucleophile, attacking electrophilic carbonyl carbons to initiate the condensation process quora.com.
Phenylhydrazone Formation (General)
The reaction of phenylhydrazine with aldehydes and ketones to form phenylhydrazones is a classic example of a condensation reaction. chemguide.co.uklibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the hydrazine (B178648) group in phenylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to yield the corresponding phenylhydrazone. chemguide.co.uk Phenylhydrazine oxalate provides a convenient and stable source of phenylhydrazine for these reactions. The reaction is typically carried out in a slightly acidic medium, which can be provided by the oxalic acid component of the salt, to facilitate the formation of the hydrazone derivative. numberanalytics.com
The general mechanism for phenylhydrazone formation is as follows:
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Dehydration: The carbinolamine is protonated on the hydroxyl group, which then leaves as a water molecule, forming an iminium ion.
Deprotonation: A base removes a proton from the nitrogen atom, resulting in the formation of the stable phenylhydrazone.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Phenylhydrazine | Aldehyde/Ketone | Phenylhydrazone | Condensation |
Osazone Formation Mechanisms (e.g., Fischer, Weygand)
Osazone formation is a significant reaction in carbohydrate chemistry, historically used for the identification and differentiation of sugars. numberanalytics.commicrobenotes.com This reaction involves the treatment of a reducing sugar with an excess of phenylhydrazine, typically three equivalents, to yield a crystalline derivative known as an osazone. aakash.ac.in The reaction effectively removes the stereochemistry at the C-2 position of aldoses, meaning that C-2 epimers like D-glucose and D-mannose, as well as the corresponding ketose, D-fructose, all form the same osazone. microbenotes.com
The mechanism of osazone formation is more complex than simple phenylhydrazone formation and has been the subject of several proposed mechanisms, most notably by Fischer and Weygand.
Fischer Mechanism: Emil Fischer, who pioneered the use of phenylhydrazine in carbohydrate chemistry, proposed an early mechanism. numberanalytics.com It involves the initial formation of a phenylhydrazone. Subsequently, two more equivalents of phenylhydrazine are involved. One equivalent oxidizes the adjacent alcohol group to a carbonyl group, itself being reduced to aniline (B41778) and ammonia (B1221849). The newly formed carbonyl group then reacts with the third equivalent of phenylhydrazine to form the osazone.
Weygand Mechanisms: Based on isotopic labeling studies, Weygand proposed two alternative mechanisms. website-files.com
Weygand Mechanism A: This mechanism suggests that the initially formed phenylhydrazone undergoes an internal redox reaction where the N-N bond breaks, leading to the formation of aniline and the oxidation of the adjacent alcohol to a carbonyl group. This intermediate then reacts with another molecule of phenylhydrazine to form the osazone. website-files.com
Weygand Mechanism B: In this pathway, a second molecule of phenylhydrazine is incorporated into the initial phenylhydrazone before the oxidation step. This occurs through enolization and tautomerization. The subsequent oxidative loss of aniline leads to an iminohydrazone, which then reacts with another molecule of phenylhydrazine to yield the final osazone.
| Reactant 1 | Reactant 2 (excess) | Product | Key Feature |
| Reducing Sugar (e.g., Glucose) | Phenylhydrazine | Osazone | Loss of stereochemistry at C-2 |
Participation in Cyclization and Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The phenylhydrazine moiety provides the necessary nitrogen atoms for the formation of various nitrogen-containing rings.
Fischer Indole (B1671886) Synthesis with Phenylhydrazine as a Precursor
The Fischer indole synthesis is a prominent method for preparing indoles, a crucial heterocyclic motif found in many natural products and pharmaceuticals. minia.edu.eguop.edu.pkedurev.in The reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. shahucollegelatur.org.injk-sci.com The phenylhydrazone is typically formed in situ from the reaction of phenylhydrazine (from this compound) and an aldehyde or ketone. minia.edu.eg
The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement:
Phenylhydrazone Formation: Phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone. minia.edu.eg
Tautomerization: The phenylhydrazone tautomerizes to its enamine form. minia.edu.eg
numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement: After protonation, the enamine undergoes a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement, which disrupts the aromaticity of the benzene (B151609) ring. minia.edu.eg
Rearomatization and Cyclization: The molecule rearomatizes, and subsequent intramolecular nucleophilic attack leads to the formation of a five-membered ring. minia.edu.eg
Elimination of Ammonia: Finally, the elimination of an ammonia molecule yields the stable aromatic indole ring. minia.edu.eg
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Phenylhydrazine | Aldehyde/Ketone | Acid (Brønsted or Lewis) | Indole |
Synthesis of Pyrazole (B372694) Derivatives from Phenylhydrazine
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse biological activities. derpharmachemica.comresearchgate.net Phenylhydrazine is a key building block for the synthesis of N-phenyl-substituted pyrazoles. A common method involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com
The reaction proceeds through a cyclocondensation mechanism:
Initial Condensation: One of the nitrogen atoms of phenylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion, leading to a cyclic intermediate.
Dehydration: Elimination of a water molecule from the cyclic intermediate results in the formation of the aromatic pyrazole ring.
The reaction of phenylhydrazine with β-ketoesters, such as ethyl acetoacetate, is a well-established route to pyrazolone (B3327878) derivatives. nih.gov Similarly, reaction with acetylenic ketones can also yield pyrazole derivatives, sometimes resulting in a mixture of regioisomers. mdpi.com The use of diethyl oxalate in condensation with ketones, followed by reaction with phenylhydrazine, is another versatile strategy for creating substituted pyrazoles. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Phenylhydrazine | 1,3-Dicarbonyl Compound | Pyrazole Derivative | Cyclocondensation |
| Phenylhydrazine | β-Ketoester | Pyrazolone Derivative | Cyclocondensation |
| Phenylhydrazine | Diethyl Oxalate & Ketone | Substituted Pyrazole | Multi-step Synthesis |
Formation of Isoxazole (B147169) Derivatives
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. rsc.org While not as direct as pyrazole synthesis, phenylhydrazine can be involved in multi-step syntheses that lead to isoxazole derivatives. For instance, a common route to isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). rsc.org However, phenylhydrazine can be used to create precursors for isoxazole synthesis.
One such strategy involves the initial reaction of a ketone with diethyl oxalate to form a β-diketoester. This intermediate can then be reacted with hydroxylamine hydrochloride to form the isoxazole ring. rsc.org While phenylhydrazine is not directly incorporated into the isoxazole ring in this specific pathway, it is a key reagent in the broader field of synthesizing heterocyclic compounds that may be structurally related or used in conjunction with isoxazoles. In some instances, azo compounds derived from phenylhydrazine are condensed with hydroxylamine to form azoisoxazoles. researchgate.net
| Precursor Synthesis (Example) | Reagent for Cyclization | Product |
| Ketone + Diethyl Oxalate -> β-Diketoester | Hydroxylamine | Isoxazole Derivative |
Oxidation-Reduction Dynamics of this compound
This compound, as a salt, is comprised of the phenylhydrazinium cation and the oxalate anion. Its redox chemistry in solution is therefore dictated by the individual and combined oxidative and reductive behaviors of its constituent ions: phenylhydrazine and oxalic acid. The phenylhydrazine moiety is a potent reducing agent, prone to oxidation and the generation of radical species. Conversely, the oxalate anion can be oxidized to carbon dioxide and can also influence redox reactions by acting as a ligand.
Electron Transfer Processes
The electron transfer processes involving this compound are primarily driven by the phenylhydrazine component, which can readily donate electrons. The oxidation of phenylhydrazine is a complex, multi-step process involving several transient intermediates. nih.gov This process can be initiated by oxidizing agents such as metal cations or oxyhemoglobin. nih.gov
The initial step in the oxidation of phenylhydrazine is the transfer of electrons to an acceptor, leading to the formation of a phenylhydrazyl radical and subsequently phenyldiazene. nih.gov These intermediates are highly reactive and are central to the compound's redox chemistry. The oxidation pathway involves a cascade of electron transfers that also generates reactive oxygen species. A proposed mechanism highlights the formation of superoxide (B77818) radicals (O₂•⁻), which not only are a product but also act as chain propagators in the oxidation process. nih.gov
Key intermediates identified during the oxidation of phenylhydrazine are detailed in the table below.
Interactive Data Table: Key Intermediates in Phenylhydrazine Oxidation
Users can filter this table by the type of intermediate (Radical, Ionic, Molecular) to explore the different species involved in the reaction cascade.
| Intermediate Name | Chemical Formula | Type of Intermediate | Key Role in Reaction | Reference |
| Phenylhydrazyl Radical | C₆H₅NHN•H | Radical | Initial radical formed from one-electron oxidation | nih.gov |
| Phenyldiazene | C₆H₅N=NH | Molecular | Highly reactive intermediate; decomposes to form phenyl radicals and N₂ | nih.gov |
| Superoxide Radical | O₂•⁻ | Radical Anion | Product and chain propagator | nih.gov |
| Hydrogen Peroxide | H₂O₂ | Molecular | Stable product of superoxide dismutation | nih.gov |
| Benzenediazonium Ion | C₆H₅N₂⁺ | Ionic | Intermediate that can react with phenylhydrazine to accelerate the reaction | nih.gov |
| Phenyl Radical | C₆H₅• | Radical | Formed from phenyldiazene; highly reactive | cdnsciencepub.com |
The oxalate component can also participate in electron transfer reactions, although typically as a reductant for strong oxidizing agents or as a bridging ligand that facilitates inner-sphere electron transfer between two metal centers. libretexts.orgwikipedia.org In such a scenario, the oxalate ligand binds to both the oxidant and the reductant, creating a conduit for the electron to pass from one metal to the other. wikipedia.org The oxidation of the oxalate ion itself yields carbon dioxide and a carbon dioxide radical anion (CO₂•⁻) as an intermediate. rsc.org In the context of this compound, while the phenylhydrazine moiety is the more potent reducing agent, the oxalate anion provides a secondary pathway for redox interactions, particularly in the presence of metal catalysts.
Role in Inducing Oxidative Stress
The chemical reactivity of this compound is strongly linked to its ability to induce oxidative stress in biological systems. This is a direct consequence of the electron transfer processes associated with the oxidation of its phenylhydrazine component. The autoxidation of phenylhydrazine, particularly when catalyzed by biological molecules like oxyhemoglobin, leads to the significant production of reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide. nih.govcdnsciencepub.comjcu.cz
The generation of these ROS can overwhelm the antioxidant defense systems of cells, leading to a state of oxidative stress. jcu.cz This results in damage to critical cellular components such as lipids, proteins, and DNA. researchgate.net A primary target of phenylhydrazine-induced oxidative stress is the erythrocyte (red blood cell). jcu.czresearchgate.net The ROS generated cause lipid peroxidation of the cell membrane and oxidation of hemoglobin, which can lead to the formation of Heinz bodies and ultimately result in hemolytic anemia. jcu.czresearchgate.net
The oxalate component of the salt also plays a significant role in inducing oxidative stress, particularly in the renal system. High concentrations of oxalate and the formation of calcium oxalate crystals are known to cause renal epithelial cells to generate excess ROS. amegroups.org This process contributes to cellular injury and inflammation, which are key factors in the pathophysiology of kidney stone formation. amegroups.org The generation of ROS by oxalate exposure has been linked to the activation of specific signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which perpetuates the inflammatory response.
The table below summarizes findings on markers of oxidative stress induced by phenylhydrazine and oxalate.
Interactive Data Table: Markers of Oxidative Stress
This table presents data from various studies. Users can sort by the inducing agent to compare the effects of phenylhydrazine and oxalate.
| Inducing Agent | Biological System/Model | Marker of Oxidative Stress | Observed Effect | Reference |
| Phenylhydrazine | Rats (in vivo) | Malondialdehyde (MDA) | Significant increase in serum MDA levels | ekb.eg |
| Phenylhydrazine | Rats (in vivo) | Plasma H₂O₂ | Elevation in plasma hydrogen peroxide levels | ekb.eg |
| Phenylhydrazine | Rats (in vivo) | Total Antioxidant Capacity (TAC) | Decrease in total antioxidant capacity | ekb.eg |
| Oxalate | Patients with Urolithiasis | Malondialdehyde (MDA) | Increased levels in blood | nih.gov |
| Oxalate/CaOx Crystals | Renal Epithelial Cells (in vitro) | Reactive Oxygen Species (ROS) | Increased production of ROS | amegroups.org |
Biochemical and Biological Research Applications of Phenylhydrazine Oxalate
Application as a "Trapping Agent" in Biochemical Pathways
In the study of metabolic pathways, which consist of a series of enzyme-catalyzed chemical reactions, intermediate products are often transient and present in low concentrations, making them difficult to isolate and identify. mlrip.ac.inbyjus.com A "trapping agent" is a reactive chemical that can be introduced into a biological system to bind with a specific intermediate, forming a stable complex that can be more easily detected and quantified. Phenylhydrazine (B124118) and its salts, like phenylhydrazine oxalate (B1200264), are effective trapping agents for intermediates containing carbonyl groups (aldehydes and ketones). The phenylhydrazine molecule reacts with the carbonyl group to form a stable derivative known as a phenylhydrazone. This reaction effectively "traps" the intermediate, preventing it from being consumed in subsequent metabolic steps and allowing for its accumulation and analysis. This technique has been a valuable tool for elucidating the step-by-step nature of complex biochemical sequences. researchgate.net
Lactic acid fermentation is a metabolic process where glucose and other six-carbon sugars are converted into cellular energy and the metabolite lactate. This pathway involves several intermediate compounds, including keto-acids like pyruvic acid. Phenylhydrazine oxalate can be utilized as a trapping agent in the study of this pathway. By reacting with the ketone group of pyruvic acid, it forms a stable phenylhydrazone. This fixation prevents the conversion of pyruvate (B1213749) to lactate, allowing researchers to isolate and confirm the presence of pyruvate as a key intermediate in the fermentation process. While this is a classic biochemical technique, the use of this compound has been noted in the broader context of studying intermediate metabolism in animal cells. researchgate.netdss.go.th
Investigative Tool in Metabolic Studies
This compound is a crucial reagent in the investigation of specific metabolic disorders and pathways, particularly those involving the synthesis of endogenous oxalate. Its primary role in this context is not as a metabolic effector itself, but as an analytical tool that enables the precise measurement of key, otherwise unstable, metabolic intermediates.
Endogenous oxalate synthesis is a significant contributor to the body's oxalate levels and is a key area of research for conditions like calcium oxalate kidney stones. nih.govresearchgate.net A major precursor to endogenous oxalate is glyoxylate (B1226380), which itself can be formed from the metabolism of compounds like glyoxal (B1671930). nih.govresearchgate.net Studies investigating the conversion of glyoxal to glyoxylate and subsequently to oxalate rely on the ability to accurately measure these compounds. researchgate.net Research has shown that glyoxal is a prominent source of glyoxylate and that its metabolism can be linked to oxidative stress. nih.govnih.gov this compound is instrumental in these studies by allowing for the derivatization and stabilization of glyoxylate, enabling researchers to quantify its production from various precursors and under different metabolic conditions. nih.govresearchgate.net This helps in understanding the biochemical pathways that could be targeted to reduce pathological oxalate production. journals.co.zaresearchgate.net
The analytical measurement of glyoxylate in biological samples like urine or tissue extracts is challenging due to its instability. researchgate.net To overcome this, researchers use phenylhydrazine to convert glyoxylate into a more stable and easily detectable compound. researchgate.netphysiology.org The reaction between phenylhydrazine and glyoxylate forms a glyoxylate phenylhydrazone. This derivative is stable and possesses strong ultraviolet (UV) absorbance, typically measured at a wavelength of 324 nm. researchgate.netmdpi.com This derivatization step is central to a widely used analytical method involving High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net The sample is treated with phenylhydrazine, and the resulting phenylhydrazone is then separated from other components in the mixture by HPLC and quantified by a UV detector. nih.govmdpi.com This reliable method has been applied in numerous studies to measure glyoxylate concentrations in liver extracts, cultured cells, and other biological matrices, providing critical data for metabolic research. researchgate.netphysiology.org
Table 1: Application of Phenylhydrazine in Glyoxylate Analysis
| Research Focus | Sample Type | Analytical Method | Detection Wavelength | Reference |
| Glyoxal to Glyoxylate Conversion | Human Liver Lysate | Reversed-phase HPLC | 320 nm | nih.govresearchgate.net |
| Oxalate Formation in Erythrocytes | Erythrocyte Extracts | Reversed-phase HPLC | 320 nm | nih.gov |
| Glyoxylate in Urine | Urine | HPLC | 324 nm | researchgate.net |
| Hydroxyproline Metabolism | Mouse Liver Extract | Reversed-phase HPLC | Not Specified | physiology.org |
| Glyoxylate Production in E. coli | Culture Supernatant | HPLC | 324 nm | mdpi.com |
Studies on Endogenous Oxalate Synthesis and Glyoxal Metabolism
Induction of Specific Biological States for Research Models
A significant application of phenylhydrazine and its salts in biological research is the induction of specific pathological states in animal models. This approach allows scientists to study the mechanisms of a disease and to evaluate the efficacy of potential therapeutic agents in a controlled experimental setting.
This compound is widely used to experimentally induce hemolytic anemia in various animal models, including rats and mice. researchgate.netplos.org Hemolytic anemia is a condition characterized by the premature destruction of red blood cells (RBCs). researchgate.netjcu.cz Phenylhydrazine administration triggers this condition by exerting significant oxidative stress on RBCs. jcu.cz
The mechanism involves several key events:
Free Radical Formation: Phenylhydrazine's interaction with oxyhemoglobin generates reactive oxygen species (ROS). researchgate.netjcu.cz
Lipid Peroxidation: These ROS attack the lipids in the RBC membrane, causing damage and compromising its integrity. plos.orgjcu.cz
Protein Degradation: Critical structural proteins within the RBC membrane skeleton, such as spectrin, undergo oxidative degradation. jcu.cz
This cascade of oxidative damage leads to hemolysis, the rupture of RBCs, resulting in anemia. researchgate.net The resulting animal model mimics key features of human hemolytic anemias and is invaluable for investigating the pathophysiology of the disease, the body's erythropoietic (RBC production) response, and for screening novel anti-anemic drugs and therapies. researchgate.netplos.orgresearchgate.net
Table 2: Phenylhydrazine-Induced Hemolytic Anemia in Animal Models
| Animal Model | Key Research Application | Observed Effects | Reference |
| Rats | To study hematological responses to novel agents | Reduction in RBC count, hemoglobin, and hematocrit. researchgate.net | researchgate.net |
| Rats | To evaluate the efficacy of anti-anemic plant extracts | Lowered hemoglobin concentration and RBC count. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Mice | To compare hemolytic anemia with other forms of anemia | Robust hemolysis, high concentrations of free heme, and oxidative damage. plos.org | plos.org |
| Various Species (Rat, Mouse, Rabbit, Chicken) | To study the general mechanism of hemolytic anemia | Destruction of red blood cells via oxidative stress. jcu.cz | jcu.cz |
Experimental Induction of Hemolytic Anemia in Animal Models
Mechanisms of Hemolysis (e.g., Oxidative Alterations, ROS Generation, DNA Damage)
The hemolytic action of phenylhydrazine is primarily attributed to its capacity to induce oxidative stress within erythrocytes. jcu.czresearchgate.net This process involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. researchgate.networldscientific.com The interaction of phenylhydrazine with oxyhemoglobin is a key step, leading to its oxidation and the formation of methemoglobin and other breakdown products like hemichromes and Heinz bodies. researchgate.net This interaction also produces superoxide (B77818) radicals. researchgate.net
Furthermore, phenylhydrazine has demonstrated genotoxic effects, causing single-strand DNA damage. researchgate.netscholarscentral.com Studies using supercoiled DNA have shown that hydrazines, including phenylhydrazine, can cause strand scission in a time- and concentration-dependent manner. nih.gov This DNA damage is thought to be mediated primarily by organic free radicals rather than reactive oxygen species, and the process is dependent on the presence of oxyhemoglobin. nih.gov The damage to red blood cells from phenylhydrazine exposure can result in anemia and subsequently affect other tissues like the spleen and liver. who.int
Table 1: Summary of Phenylhydrazine-Induced Hemolytic Mechanisms
| Mechanism | Description | Key Molecules Involved | References |
|---|---|---|---|
| Oxidative Alterations | Phenylhydrazine induces oxidative stress, leading to the oxidation of hemoglobin and degradation of membrane proteins. | Oxyhemoglobin, Methemoglobin, Spectrin | jcu.czresearchgate.netjcu.cz |
| ROS Generation | The chemical reaction of phenylhydrazine within red blood cells produces various reactive oxygen species. | Superoxide, Hydroxyl Radicals, Phenyl Radicals | researchgate.netresearchgate.networldscientific.com |
| DNA Damage | Phenylhydrazine and its metabolic byproducts can cause breaks in DNA strands. | Organic Free Radicals, Oxyhemoglobin | researchgate.netscholarscentral.comnih.gov |
Alterations in Iron Metabolism and Splenomegaly
The hemolytic anemia induced by phenylhydrazine significantly alters iron metabolism in the body. researchgate.netnih.gov The destruction of red blood cells releases large amounts of hemoglobin, leading to an increased iron load that the body must process. This results in increased iron absorption and deposition in organs such as the spleen, liver, and duodenum. researchgate.netscholarscentral.com
In response to the increased demand for new red blood cells (erythropoiesis), there is an upregulation of genes involved in iron transport and recycling. nih.gov Studies in mice have shown that phenylhydrazine treatment leads to a marked increase in the mRNA and protein levels of duodenal cytochrome b (Dcytb) and divalent metal transporter 1 (DMT1), which are crucial for dietary iron absorption. nih.gov The iron efflux protein, ferroportin (also known as Ireg1), is also upregulated in the duodenum, spleen, and liver to facilitate iron mobilization for erythropoiesis. nih.gov This is correlated with a decrease in the expression of hepcidin, a key regulator of iron homeostasis, in the liver. nih.gov
A common consequence of phenylhydrazine-induced hemolysis is splenomegaly, or the enlargement of the spleen. researchgate.netscholarscentral.com The spleen plays a central role in removing damaged and old red blood cells from circulation through phagocytosis. researchgate.net The massive destruction of erythrocytes caused by phenylhydrazine leads to an accumulation of cellular debris and increased phagocytic activity in the spleen, causing it to enlarge. researchgate.net Furthermore, the spleen becomes a primary site of extramedullary erythropoiesis (red blood cell production outside the bone marrow) to compensate for the anemia, further contributing to its increased size. researchgate.netscholarscentral.com
Impact on Erythropoiesis and JAK-STAT Pathway
Phenylhydrazine-induced hemolytic anemia serves as a potent stimulus for erythropoiesis, the process of red blood cell production. ashpublications.org This is primarily driven by the hormone erythropoietin (EPO), which is released in response to anemia and hypoxia. ashpublications.orgnih.gov EPO binds to its receptor (EPO-R) on erythroid progenitor cells, activating intracellular signaling pathways that promote their survival, proliferation, and differentiation. ashpublications.orgscholaris.ca
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade downstream of the EPO-R. ashpublications.orgnih.gov Upon EPO binding, JAK2, a tyrosine kinase associated with the EPO-R, becomes activated and phosphorylates specific tyrosine residues on the receptor. ashpublications.orgscholaris.ca This creates docking sites for STAT proteins, particularly STAT5, which are then phosphorylated by JAK2. ashpublications.orgnih.gov Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in erythroid development. nih.gov
However, research indicates that phenylhydrazine may not only induce hemolysis but also interfere with this crucial signaling pathway. researchgate.net It has been suggested that phenylhydrazine can disrupt the binding of EPO to its receptor, thereby impairing the normal JAK-STAT signaling cascade. researchgate.netresearchgate.net This interference can lead to a suppression of erythrocyte maturation, adding another layer to the compound's hematotoxicity. researchgate.net Studies on STAT1-deficient mice have revealed that STAT1 also plays a role in regulating erythropoiesis, and its absence leads to an altered response to EPO and changes in the distribution of erythroid progenitors. ashpublications.org
Table 2: Key Research Findings on Phenylhydrazine's Impact on Erythropoiesis and Signaling
| Research Area | Finding | Model System | References |
|---|---|---|---|
| Erythropoiesis Regulation | Deletion of STAT1 in mice results in a reduction of total CFU-Es and a less differentiated erythroid phenotype. | STAT1-deficient mice | ashpublications.org |
| JAK-STAT Signaling | Phenylhydrazine-induced stress activates the JAK-STAT pathway in splenic R2 cells, but this activation is reduced in the absence of FUNDC1, a mitophagy receptor. | Fundc1-/- mice | nih.gov |
| EPO-R Interaction | Phenylhydrazine is proposed to interfere with the binding of erythropoietin to its receptor, disrupting the JAK-STAT pathway. | Review of literature | researchgate.netresearchgate.net |
Considerations in Biological Experimentation
Purity Requirements for Research Use
The purity of this compound used in biological research is of paramount importance to ensure the reliability and reproducibility of experimental results. Commercially available standards for laboratory use, such as those for ion chromatography, are typically of high purity, often with certifications like ISO 9001:2015, ISO/IEC 17025:2017, and ISO 17034:2016. These standards guarantee a known concentration and minimize the presence of impurities that could confound experimental outcomes.
Impurities in a this compound preparation could introduce unintended variables. For instance, other hydrazine (B178648) derivatives or reaction byproducts might have their own toxicological profiles, potentially augmenting or interfering with the specific effects of phenylhydrazine being studied. who.int Given that phenylhydrazine's mechanism of action involves sensitive biochemical pathways like oxidative stress and cell signaling, even trace contaminants could alter the response of biological systems. jcu.czashpublications.org Therefore, using a well-characterized, high-purity compound is essential for accurately attributing the observed hemolytic, metabolic, and signaling effects solely to phenylhydrazine.
Coordination Chemistry and Material Science Aspects of Oxalate Compounds General Relevance
Oxalate (B1200264) as a Ligand in Metal Complexes
Derived from oxalic acid, the oxalate ion is a small, symmetrical dianion that commonly functions as a ligand, binding to metal ions to form coordination complexes. fiveable.mewikipedia.org It is known for forming stable five-membered MO₂C₂ chelate rings with metal centers. wikipedia.org The negative charge and the presence of four oxygen atoms with good donor ability make oxalate an attractive ligand for constructing coordination polymers by chelating metal cations. researchgate.net
The oxalate ion is a classic example of a chelating ligand and is most commonly encountered as a bidentate ligand, meaning it binds to a central metal atom at two of its oxygen atoms. fiveable.mepurdue.eduquora.comwikipedia.org This bidentate coordination forms a stable five-membered ring with the metal ion. wikipedia.orgpearson.com While it possesses four oxygen atoms with lone pairs, it typically uses two cis-positioned oxygen atoms to bind to a single metal ion. mdpi.com
Although the bidentate mode is predominant and energetically more favorable, monodentate coordination, where the oxalate ion binds through only one oxygen atom, is also possible. diva-portal.orgmdpi.comnih.gov The bidentate binding mode is estimated to be approximately 4.7 kcal/mol lower in energy than the monodentate mode. mdpi.comnih.gov The coordination fashion of the oxalate ligand can be influenced by various factors and is not always easy to predict, with both mono- and bidentate modes occurring, particularly when the oxalate ion acts as a bridging ligand between metal centers. researchgate.net
The versatility of the oxalate ligand, particularly its ability to act as a bridge between metal ions, gives rise to a high degree of structural diversity in the resulting coordination compounds. diva-portal.orgiucr.org This can range from simple, discrete mononuclear complexes, such as [Fe(C₂O₄)₃]³⁻, to more complex polynuclear structures. wikipedia.orgpearson.com
When bridging two metal centers, the oxalate ligand can facilitate the formation of extended structures. researchgate.net This leads to a wide variety of architectures, including:
Dinuclear complexes , where a single oxalate ligand bridges two metal ions. mdpi.com
One-dimensional (1D) polymers , often forming zigzag or linear chains of alternating metal ions and oxalate bridges. iucr.orgrsc.org
Two-dimensional (2D) networks , which can adopt structures such as honeycomb (hcb) layers. rsc.orgscispace.com
Three-dimensional (3D) frameworks , creating complex, porous, or interpenetrated networks. iucr.orgrsc.orgscispace.com
This structural variety is not only dependent on the coordination mode of the oxalate but is also influenced by the choice of the metal ion, the presence of other co-ligands, and the counter-ions that may template the network formation. researchgate.netmdpi.com The combination of copper(II) ions and oxalate, for example, can lead to mononuclear, dinuclear, trinuclear, tetranuclear, and hexanuclear species, as well as coordination polymers. mdpi.com
Monodentate and Bidentate Coordination Modes
Applications in Advanced Materials (Conceptual)
The unique properties and structural versatility of metal oxalate complexes make them significant in the field of advanced materials. They are often used as precursors or serve directly as functional materials.
Metal oxalates are valuable as precursors for the synthesis of metal oxides. wikipedia.org The thermal decomposition (combustion) of metal oxalates yields metal oxides, and this method can be used to produce materials with specific, controlled morphologies. wikipedia.orgrsc.org For instance, preparing metal oxalates in the presence of ammonia (B1221849) can lead to a fibrous morphology, which can be retained when the oxalate is converted to the corresponding metal or metal oxide, a desirable trait for creating materials with anisotropic optical, electrical, or magnetic properties. rsc.org
In the realm of energy storage, transition metal oxalates have garnered significant interest as electrode materials for batteries. researchgate.netmagtech.com.cn They are being explored as high-energy-density anode materials for lithium-ion, sodium-ion, and potassium-ion batteries. magtech.com.cn Their energy storage mechanism often involves a conversion reaction, which can offer higher capacities compared to traditional intercalation materials. researchgate.net The performance of these materials can be further enhanced through strategies like controlling morphology, creating composites with carbon, or doping with other metal elements. magtech.com.cn
Furthermore, lanthanide oxalates are noted for their potential in optical and magnetic materials. acs.org Their low solubility and layered crystal structures, often forming honeycomb networks, make them suitable for exfoliation into 2D nanosheets, opening possibilities for new applications in thin-film fabrication and 2D materials research. acs.org The use of niobium oxalate as a soluble precursor is critical in producing high-performance dielectric materials, catalysts, and advanced ferrites with improved magnetic properties. samaterials.com
Interactive Data Tables
Table 1: Chemical Properties of Phenylhydrazine (B124118) Oxalate
| Property | Value | Source(s) |
| CAS Number | 37887-33-5 | guidechem.comchemsrc.comnih.govcalpaclab.com |
| Molecular Formula | C₁₄H₁₈N₄O₄ | guidechem.comchemsrc.comalfa-chemistry.com |
| Molecular Weight | 306.32 g/mol | guidechem.comcalpaclab.comalfa-chemistry.com |
| Appearance | White to Orange to Green powder to crystal | guidechem.com |
| Melting Point | 176 ºC | chemsrc.comalfa-chemistry.com |
| Canonical SMILES | OC(=O)C(O)=O.NNC1=CC=CC=C1.NNC1=CC=CC=C1 | guidechem.com |
| IUPAC Name | oxalic acid;phenylhydrazine | nih.gov |
| Component Compounds | Oxalic Acid, Phenylhydrazine | nih.gov |
Environmental and Safety Considerations in Research Excluding Specific Properties
Handling and Storage in Laboratory Settings
Proper handling and storage of phenylhydrazine (B124118) oxalate (B1200264) are critical to ensure the safety of laboratory personnel and the integrity of the compound. Phenylhydrazine and its salts are classified as hazardous chemicals, and their handling requires adherence to strict safety protocols. fishersci.com
Laboratory personnel must use a chemical fume hood to avoid the inhalation of dust or vapors. fishersci.com It is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly sealed safety glasses or a face shield, and a lab coat. fishersci.comkovaintl.com Direct contact with skin and eyes should be strictly avoided. In case of accidental contact, the affected area should be rinsed thoroughly with water. kovaintl.com General hygienic measures, such as washing hands before breaks and at the end of a workday, and prohibiting eating, drinking, or smoking in the work area, are mandatory. riccachemical.com
In the event of a spill, the area should be evacuated of unprotected personnel. The spilled material should be absorbed with an inert, liquid-binding material like sand or diatomite and collected into a suitable container for disposal according to federal, state, and local regulations. kovaintl.com
Storage conditions must be carefully controlled to maintain the stability of phenylhydrazine oxalate and prevent hazardous reactions. The compound should be stored in a cool, dry, and well-ventilated location, away from direct sunlight and moisture, as it may decompose upon exposure. fishersci.comkovaintl.com Containers must be kept tightly sealed and stored upright to prevent leakage. kovaintl.comriccachemical.com this compound is incompatible with strong oxidizing agents and bases, and should be stored separately from these substances. fishersci.com
Table 1: Handling and Storage Recommendations for this compound
| Aspect | Recommendation | Rationale | Citation |
|---|---|---|---|
| Engineering Controls | Use only under a chemical fume hood. | To prevent inhalation of dust and vapors. | fishersci.com |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, tightly sealed safety glasses, lab coat. | To prevent skin and eye contact. | fishersci.comkovaintl.comriccachemical.com |
| Handling Practices | Avoid creating dust. Do not breathe vapors or mist. Wash hands thoroughly after handling. | To minimize exposure through inhalation and ingestion. | fishersci.comkovaintl.com |
| Storage Location | Cool, dry, well-ventilated area. | To ensure chemical stability. | fishersci.comkovaintl.com |
| Storage Conditions | Keep container tightly sealed. Protect from light and moisture. | To prevent decomposition and leakage. | fishersci.comkovaintl.comriccachemical.com |
| Incompatibilities | Store away from strong oxidizing agents and bases. | To avoid hazardous chemical reactions. | fishersci.com |
| Spill Response | Absorb with inert material (e.g., sand) and dispose of in accordance with regulations. | To contain and safely clean up spills, preventing environmental contamination. | kovaintl.com |
Trace Analysis in Pharmaceutical and Chemical Industries
The detection and quantification of trace amounts of phenylhydrazine and its salts are of significant importance in the pharmaceutical and chemical industries. Phenylhydrazine is a known reactive compound and a potential impurity in active pharmaceutical ingredients (APIs) and other chemical products. Its presence, even at trace levels, can be a safety concern, necessitating sensitive analytical methods for its control.
In the pharmaceutical industry, phenylhydrazine may be used as a starting material or can be a process-related impurity or degradant. Regulatory agencies have set stringent limits for such potentially harmful impurities in drug substances and products. Therefore, robust analytical methods are required for the trace analysis of phenylhydrazine to ensure product quality and patient safety.
Various analytical techniques are employed for the detection of phenylhydrazine and related compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method. For instance, HPLC can be utilized to separate and detect the phenylhydrazone derivative formed by the reaction of a compound with phenylhydrazine, allowing for quantification at low levels. ceu.es Spectrophotometric methods have also been developed, where the reaction of phenylhydrazine with an agent like periodic acid produces a colored product that can be measured to determine its concentration. researchgate.net
In the chemical industry, trace analysis is crucial for quality control and to understand reaction mechanisms. For example, in the synthesis of other chemicals, monitoring for residual phenylhydrazine ensures the purity of the final product. The choice of analytical method often depends on the matrix in which the phenylhydrazine needs to be detected, the required sensitivity, and the available instrumentation.
Table 2: Methods for Trace Analysis of Phenylhydrazine
| Analytical Technique | Principle | Application | Citation |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, often involving derivatization to enhance detection. | Quantification of trace impurities in pharmaceutical and chemical samples. | ceu.es |
| Spectrophotometry | Reaction with a chemical agent to form a colored compound, with absorbance measured at a specific wavelength. | Determination of phenylhydrazine concentration in various solutions. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Identification and quantification of volatile impurities and derivatives in complex mixtures. | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Novel Phenylhydrazine (B124118) Oxalate (B1200264) Derivatives
The synthesis of novel derivatives based on the phenylhydrazine scaffold is a burgeoning field of research. researchgate.netajrconline.org Scientists are exploring the creation of new molecules by reacting phenylhydrazine with various substrates, such as chalcones, to produce pyrazoline derivatives. ajrconline.org The goal is to develop compounds with enhanced or specific biological activities. For instance, the reaction of phenylhydrazine with dicarbonyl compounds or their equivalents, like diethyl oxalate, is a known route to form pyrazole (B372694) derivatives, which are a class of heterocyclic compounds with significant pharmacological importance. nih.govdoi.org
Future work will likely focus on:
Targeted Synthesis: Designing and synthesizing derivatives with specific functional groups to target particular biological pathways or to enhance properties like antioxidant or anti-inflammatory activity. doi.orgpatsnap.com
Pharmacological Screening: Evaluating newly synthesized compounds for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netmdpi.com
Green Synthesis Protocols: Developing more environmentally friendly and efficient methods for synthesizing these derivatives, for example, using nano-ZnO as a catalyst to improve yield and reduce reaction times. nih.govmdpi.com
The following table outlines examples of synthetic routes being explored for phenylhydrazine derivatives.
| Starting Materials | Reaction Type | Product Class | Potential Application |
| Phenylhydrazine, Chalcones | Cyclization | Pyrazolines | Antimicrobial ajrconline.org |
| Phenylhydrazine, Ethyl Acetoacetate | Condensation | Pyrazoles | Anti-inflammatory mdpi.com |
| Phenylhydrazine, Diethyl Oxalate | Cyclization | Pyrazole-carboxylates | Pharmaceutical intermediate nih.gov |
| 2,4-dichloro acetophenone, Diethyl Oxalate, Hydrazine (B178648) derivatives | Condensation/Cyclization | Hydrazone derivatives | Antibacterial, Antioxidant doi.org |
Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms involving phenylhydrazine oxalate requires sophisticated analytical methods. mdpi.com While techniques like NMR and IR spectroscopy are standard for characterization, advanced methods can provide more detailed insights. mdpi.com
Future research avenues include:
Hybrid Spectroscopic Methods: Combining techniques such as Fourier Transform Infrared (FTIR) Spectroscopy with Raman Spectroscopy or X-ray Fluorescence (XRF) can provide a more complete picture of molecular structures and transformations. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with pre-column derivatization, are crucial for separating and quantifying reaction products and intermediates, such as the phenylhydrazone derivatives of keto acids. researchgate.net This is vital for studying reaction kinetics and pathways in complex biological or chemical systems. researchgate.net
In-situ Spectroscopy: Employing techniques that can monitor reactions in real-time to capture transient intermediates and elucidate complex mechanistic steps, such as those involved in osazone formation from sugars. numberanalytics.com
Chemometrics: Using statistical and mathematical methods to extract meaningful information from complex spectral data, which can help in creating models for qualitative and quantitative analysis. mdpi.com
Refinement of Biological Models and Therapeutic Interventions
Phenylhydrazine is widely used to induce experimental hemolytic anemia in animal models, providing a platform to study both the condition and the effects of potential therapeutic agents. nih.govphypha.ir Future research will focus on refining these models and exploring new therapeutic strategies.
Key areas of development are:
Advanced Animal Models: Moving beyond simple anemia induction to create more nuanced models that, for example, study stress hematopoiesis and the dynamics of hematopoietic stem cells (HSCs) under phenylhydrazine-induced stress. biorxiv.orgplos.org This allows for a more detailed investigation of the body's response and recovery mechanisms. plos.org
Investigating Cellular Mechanisms: Using these models to study the precise molecular and cellular damage caused by phenylhydrazine, such as oxidative stress, lipid peroxidation, and DNA damage in various tissues. nih.govresearchgate.net
Evaluating Protective Agents: Testing the efficacy of various compounds, like antioxidants (e.g., Vitamin C) or natural extracts, in mitigating the damage induced by phenylhydrazine. nih.govphcogj.com For example, studies have shown that co-administration of Vitamin C can significantly ameliorate RNA damage in germinal cells caused by phenylhydrazine. nih.gov
Therapeutic Targeting: Identifying specific molecular targets for intervention. Phenylhydrazine-induced models can help explore how certain compounds might prevent hemolysis or protect organs from oxidative damage. phypha.irresearchgate.net
The table below summarizes findings from a study on the protective effects of Vitamin C in a phenylhydrazine-induced anemia model in mice. nih.gov
| Group | Fertilizing Potential (%) | Two-Cell Embryos | Four-Cell Embryos | Morula | Blastocysts |
| Control | 94.5 ± 1.5 | 88.3 ± 2.3 | 86.1 ± 1.6 | 82.4 ± 2.1 | 79.2 ± 3.4 |
| PHZ-only | 68.2 ± 2.1 | 55.7 ± 3.2 | 51.6 ± 2.8 | 48.9 ± 1.9 | 45.3 ± 2.5 |
| PHZ + Vit C | 85.7 ± 1.8 | 76.8 ± 2.5 | 72.4 ± 1.7 | 69.8 ± 2.4 | 65.1 ± 3.1 |
| Vit C-only | 93.8 ± 2.4 | 87.1 ± 1.9 | 85.2 ± 2.2 | 81.7 ± 1.5 | 78.5 ± 2.8 |
Potential in Catalysis and Green Chemistry
The principles of green chemistry encourage the use of catalysts to make chemical processes more efficient and environmentally friendly. ajrconline.orgfccollege.ac.in Phenylhydrazine and its derivatives, as well as the oxalate anion, have potential roles in this area.
Future research will likely explore:
Organocatalysis: Investigating the use of phenylhydrazine derivatives as organocatalysts. granthaalayahpublication.org These non-metal catalysts are often more sustainable and less toxic than traditional metal-based catalysts. nih.gov
Catalyst Design: Developing new catalysts for specific reactions, aiming for high activity, selectivity, and stability under green reaction conditions (e.g., using safer solvents like water). ajrconline.orgnumberanalytics.com
Biomass Conversion: Exploring the role of green catalysts in converting biomass into valuable chemicals and fuels, a key area of sustainable chemistry. granthaalayahpublication.org
Phase Transfer Catalysis: Utilizing phase transfer catalysts to facilitate reactions between immiscible substances, which can improve reaction rates and reduce energy requirements in industrial processes. fccollege.ac.in
Investigating Intermolecular Interactions and Crystal Engineering
Crystal engineering focuses on understanding and controlling how molecules arrange themselves in a solid state to design materials with specific properties. usherbrooke.canih.gov For an ionic compound like this compound, the hydrogen bonds between the phenylhydrazinium cation and the oxalate anion are key to its crystal structure. researchgate.net
Future research in this domain will involve:
Supramolecular Synthesis: Using knowledge of intermolecular interactions to design and build specific crystal structures, or "supermolecules". ias.ac.in
Polymorphism Studies: Investigating the existence of different crystalline forms (polymorphs) of this compound and its derivatives, as different polymorphs can have distinct physical properties.
Co-crystal Formation: Exploring the creation of co-crystals by combining this compound with other molecules to fine-tune properties like solubility or stability. usherbrooke.ca
Structure-Property Relationships: Systematically studying how variations in the crystal packing, mediated by intermolecular forces like hydrogen bonding and π-stacking, affect the material's bulk properties. nih.govau.dk
Integration with Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools for studying molecules and reactions at a theoretical level, complementing experimental work. kallipos.grethernet.edu.et
Emerging applications for this compound include:
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: Simulating the behavior of these molecules over time to understand their dynamics, interactions with solvents, and conformational changes. kallipos.gr
Predictive Modeling: Developing computational models to predict the biological activity or physical properties of new, unsynthesized derivatives, which can guide and accelerate experimental research. ethernet.edu.et
Docking Studies: Performing molecular docking simulations to predict how phenylhydrazine derivatives might bind to biological targets like proteins or enzymes, providing insights into their therapeutic potential. researchgate.netnih.gov A recent study on a phenylhydrazine-containing terpolymer showed promising binding affinities to anti-inflammatory protein targets. nih.gov
The table below shows results from a molecular docking study of a phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer with anti-inflammatory proteins. researchgate.netnih.gov
| Protein Target | PPHF Binding Affinity (kcal/mol) | Standard Drug (Ibuprofen) Binding Affinity (kcal/mol) |
| 6JD8 | -4.5 | -5.9 |
| 5TKB | -7.8 | -7.0 |
| 4CYF | -8.1 | -6.1 |
Q & A
Q. What are the standard laboratory methods for synthesizing phenylhydrazine derivatives, and how are reaction conditions optimized?
Phenylhydrazine derivatives are typically synthesized via diazotization of aniline followed by reduction with sodium sulfite and neutralization . For example, phenylhydrazine oxalate can be prepared by reacting phenylhydrazine with oxalic acid under controlled pH. Reaction optimization involves adjusting stoichiometric ratios (e.g., increasing K₂S₂O₈ to 3.0 equivalents improves yields in C-3 arylation reactions) and monitoring intermediates via UV-Vis spectroscopy (e.g., absorbance at 280 nm for benzenediazonium ion detection) .
Q. How is phenylhydrazine used to identify carbonyl compounds, and what analytical techniques validate these reactions?
Phenylhydrazine reacts with aldehydes/ketones to form phenylhydrazones, which are identified by melting point analysis and HPLC . Method validation includes comparing retention times with standards and using phosphomolybdic acid (PMA) for colorimetric detection in 0.1 M HCl . For sugars, the osazone test leverages phenylhydrazine’s dual reaction with adjacent carbonyl groups, analyzed via TLC or NMR .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key protocols include:
- Using 0.1 M HCl as a collection medium to stabilize phenylhydrazine during analysis .
- Wearing PPE (gloves, goggles) due to carcinogenic and sensitization risks (R45, R43 codes) .
- Neutralizing waste with 2-mercaptoethanol to mitigate oxidative byproducts like superoxide radicals .
Advanced Research Questions
Q. What mechanistic insights explain phenylhydrazine’s role in redox reactions, particularly its interaction with hemoglobin or metal ions?
Phenylhydrazine oxidation generates intermediates such as superoxide radicals (O₂⁻), hydrogen peroxide, and phenyldiazene, which propagate chain reactions. In erythrocytes, it induces oxidative stress via hemoglobin oxidation, leading to band 3 clustering and microparticle shedding. Superoxide dismutase (SOD) extends the lag phase by scavenging O₂⁻, while catalase detects H₂O₂ accumulation . In metal-catalyzed reactions (e.g., Cu²⁺), EDTA inhibits oxidation by chelating ions, whereas oxyhemoglobin initiates autocatalytic pathways .
Q. How does this compound modulate ATP levels in erythrocytes, and what experimental models are used to study this?
Phenylhydrazine depletes ATP in glucose-6-phosphate dehydrogenase (G6PD)-deficient erythrocytes by disrupting redox homeostasis. Experimental models include:
- In vitro incubation of human blood with phenylhydrazine (50–100 μM) under controlled O₂ levels .
- Murine studies tracking post-transfusion RBC clearance via flow cytometry and cytokine profiling (e.g., IL-6, TNF-α) .
- Quantifying ATP via luciferase assays and correlating results with hemolysis rates .
Q. What challenges arise in quantifying phenylhydrazine oxidation intermediates, and how are these addressed methodologically?
Challenges include:
- Short-lived intermediates like phenyldiazene, which require stopped-flow spectroscopy for real-time tracking .
- Overlapping UV-Vis spectra (e.g., 280 nm vs. 320 nm peaks). Differential centrifugation separates stable products (320 nm) from transient species (280 nm) .
- Interference from hemoglobin in biological matrices. PMA-based precipitation and SDS-PAGE isolate membrane-bound intermediates (e.g., peroxiredoxin-2 dimers) .
Data Analysis & Experimental Design
Q. How do researchers resolve contradictions in phenylhydrazine’s dual role as a reductant and oxidant in different systems?
Context-dependent behavior is analyzed via:
- Reduction studies : Monitoring Np(VI) → Np(V) conversion using quantum theory calculations (QTAIM, ELF) to map electron transfer pathways .
- Oxidation studies : Comparing O₂ consumption rates in metal-catalyzed vs. hemoglobin-driven systems .
- Statistical tools like ANOVA and Bonferroni correction validate significance in cytokine or ATP datasets .
Q. What in vitro models best replicate phenylhydrazine-induced hepatotoxicity, and how are outcomes measured?
- Wistar rat models : Oral administration of 50 mg/kg phenylhydrazine twice in 48 hours induces hepatotoxicity, assessed via histopathology (necrosis) and serum ALT/AST levels .
- Cell cultures : HepG2 cells treated with phenylhydrazine (100 μM) are analyzed for ROS (DCFH-DA assay) and mitochondrial membrane potential (JC-1 dye) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
